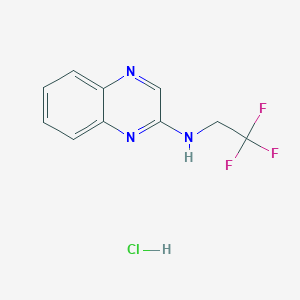
N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in synthetic organic chemistry, medicinal chemistry, and agrochemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride typically involves the reaction of quinoxalin-2-amine with 2,2,2-trifluoroethylamine hydrochloride. This reaction can be catalyzed by iron porphyrin in an aqueous solution, resulting in the N-trifluoroethylation of the quinoxalin-2-amine . The reaction conditions often include the use of primary and secondary anilines as starting materials, with the reaction proceeding via a cascade diazotization/N-trifluoroethylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .
化学反応の分析
Types of Reactions
N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroethylamine hydrochloride, iron porphyrin catalysts, and various nucleophiles. The reaction conditions often involve aqueous solutions and controlled temperatures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include N-trifluoroethylated derivatives of quinoxalin-2-amine, which can be further modified to obtain a wide range of fluorinated compounds .
科学的研究の応用
N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride involves its interaction with molecular targets and pathways. The presence of the trifluoroethyl group enhances the compound’s lipophilicity, metabolic stability, and biological activity . The compound can interact with various enzymes and receptors, leading to its effects in biological systems .
類似化合物との比較
Similar Compounds
Similar compounds to N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride include:
- N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
- 2,2,2-Trifluoroethylamine hydrochloride
- N-(2,2,2-Trifluoroethyl)isatin ketimines
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the quinoxalin-2-amine core with a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
生物活性
N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride is a fluorinated organic compound that has gained attention in medicinal chemistry and biological research due to its unique properties. This article explores its biological activities, mechanisms of action, and relevant case studies.
This compound is synthesized through the reaction of quinoxalin-2-amine with 2,2,2-trifluoroethylamine hydrochloride. The reaction is typically catalyzed by iron porphyrin in an aqueous solution, which facilitates the N-trifluoroethylation process. The chemical structure includes a quinoxaline core substituted with a trifluoroethyl group, enhancing its lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoroethyl group significantly alters the compound's pharmacokinetics and dynamics, allowing it to engage with biological pathways more effectively. This compound has shown potential in the following areas:
- Anticancer Activity : Quinoxaline derivatives are known for their cytotoxic effects against various cancer types. They exert their antiproliferative effects through mechanisms such as inhibiting tubulin polymerization and interfering with topoisomerase II-DNA interactions .
- Enzymatic Inhibition : Studies have indicated that quinoxaline derivatives can inhibit key enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are involved in cancer metabolism .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activities against specific strains, indicating their potential as antimicrobial agents .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of quinoxaline derivatives found that certain compounds exhibited significant activity against A431 cells. The most potent derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- Enzyme Inhibition Studies : Research focused on the inhibition of COX-2 and LDHA by quinoxaline derivatives demonstrated that structural modifications could enhance inhibitory potency. These findings suggest that the trifluoroethyl substitution may play a crucial role in optimizing biological activity .
- Antimicrobial Activity : Investigations into the antimicrobial properties of quinoxaline derivatives revealed effectiveness against specific bacterial strains, highlighting their potential application in treating infections .
特性
IUPAC Name |
N-(2,2,2-trifluoroethyl)quinoxalin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)6-15-9-5-14-7-3-1-2-4-8(7)16-9;/h1-5H,6H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMLHBVNYAMWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














